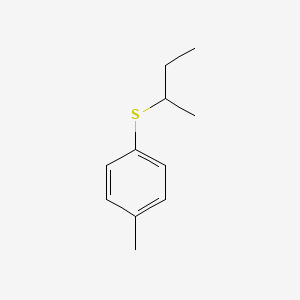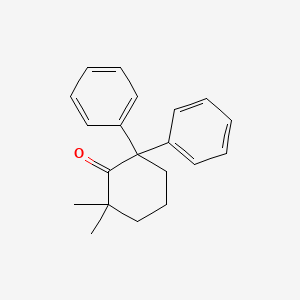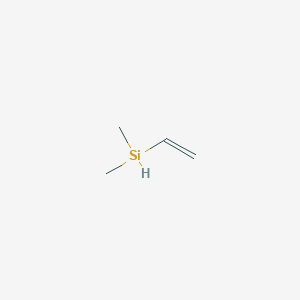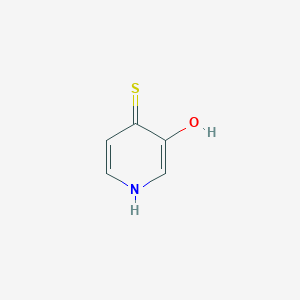
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine is a compound that features a piperidine ring and a cyclopropane moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(piperidin-3-yl)ethyl)cyclopropanamine typically involves the formation of the piperidine ring followed by the introduction of the cyclopropane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclopropane derivative can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods might include catalytic hydrogenation, cyclization reactions, and the use of protective groups to facilitate the synthesis of complex intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups into the piperidine or cyclopropane rings .
Wissenschaftliche Forschungsanwendungen
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-(piperidin-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to target sites and exert its effects. This binding can lead to the activation or inhibition of specific pathways, resulting in the desired biological response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and cyclopropane-containing molecules. Examples include:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and antiproliferative effects.
Matrine: A piperidine alkaloid with various pharmacological activities.
Uniqueness
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine is unique due to its combination of a piperidine ring and a cyclopropane moiety. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
N-(2-piperidin-3-ylethyl)cyclopropanamine |
InChI |
InChI=1S/C10H20N2/c1-2-9(8-11-6-1)5-7-12-10-3-4-10/h9-12H,1-8H2 |
InChI-Schlüssel |
NSFMRGVGTCNPGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CCNC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)




![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)






